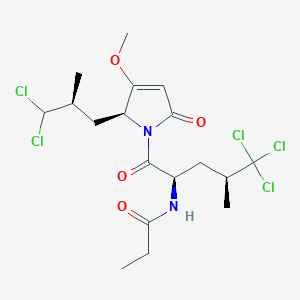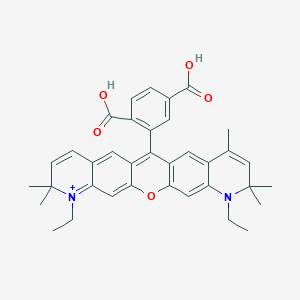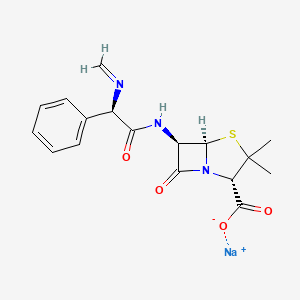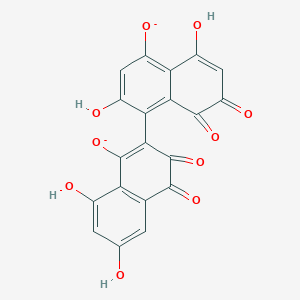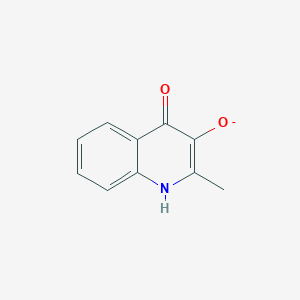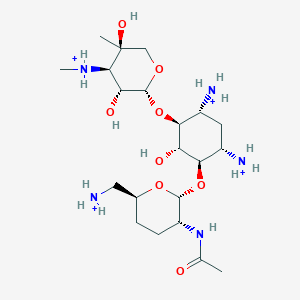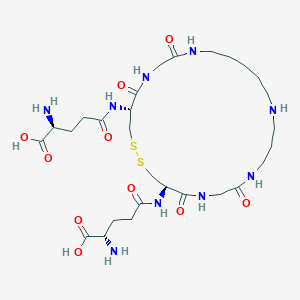
Homotrypanothione disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Homotrypanothione disulfide is a peptide.
Wissenschaftliche Forschungsanwendungen
Renewable Energy Applications
Metal sulfides, including homotrypanothione disulfide, have garnered significant interest in scientific research, particularly in the field of renewable energy. These materials, due to their semiconducting properties and the ability to form various compounds with tunable electronic, optical, and chemical properties, offer a promising platform for renewable energy applications. Recent advances have been made in the controlled fabrication of metal sulfides and their application in electrocatalytic hydrogen generation, photocatalytic hydrogen generation, and photoelectrochemical water splitting. These applications are crucial for hydrogen energy production, with ongoing research focusing on enhancing performance through strategies like structural tuning, composition control, doping, and defect control (Chandrasekaran et al., 2019).
Energy Storage Applications
In the realm of energy storage, homotrypanothione disulfide has shown potential, particularly in the synthesis and application of molybdenum disulfide (MoS2) nanocomposites. These materials have been explored for their applications in lithium-ion batteries (LIBs), offering high reversible capacity and excellent rate capability. The synthesis, microstructure, and electrochemical performance relationships of MoS2-based anodes and cathodes have been extensively reviewed, highlighting the promise of nanoscale structures in enhancing charge storage capacity and cycling performance (Stephenson et al., 2014).
Gene Delivery Applications
Disulfide groups, including those in homotrypanothione disulfide, play a critical role in the development of gene delivery carriers. Disulfide-based cationic polymers have been designed as intelligent gene carriers, capable of inducing highly efficient gene transfection with low cytotoxicity. The disulfide linkages in these polymers favorably influence gene delivery properties, including DNA binding ability, enabling de-shielding of stealth groups, fine-tuning of buffer capacity for enhanced endosomal escape, improving carrier-unpacking, and decreasing cytotoxicity. This makes disulfide-based cationic polymers promising candidates for the next generation of non-viral carriers (Lin & Engbersen, 2009).
Environmental and Health Applications
Homotrypanothione disulfide is also relevant in environmental science and health applications. Sulfides, including homotrypanothione disulfide, are widely distributed in the aquatic environment and are known to affect the physiology of aquatic organisms at nanomolar to millimolar concentrations. Research in this field has brought together disparate studies under topics such as sulfide as an environmental factor, sulfide as a toxicant, sulfide tolerance, and adaptations limiting sulfide toxicity in aquatic organisms. These studies underscore the importance of understanding sulfide's multifaceted roles in environmental science and toxicology (Bagarinao, 1992).
Eigenschaften
Produktname |
Homotrypanothione disulfide |
|---|---|
Molekularformel |
C28H49N9O10S2 |
Molekulargewicht |
735.9 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(4R,24R)-4-[[(4S)-4-amino-4-carboxybutanoyl]amino]-5,8,20,23-tetraoxo-1,2-dithia-6,9,13,19,22-pentazacyclopentacos-24-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H49N9O10S2/c29-17(27(44)45)5-7-21(38)36-19-15-48-49-16-20(37-22(39)8-6-18(30)28(46)47)26(43)35-14-24(41)33-12-4-10-31-9-2-1-3-11-32-23(40)13-34-25(19)42/h17-20,31H,1-16,29-30H2,(H,32,40)(H,33,41)(H,34,42)(H,35,43)(H,36,38)(H,37,39)(H,44,45)(H,46,47)/t17-,18-,19-,20-/m0/s1 |
InChI-Schlüssel |
RNFGJWAPSRFYAS-MUGJNUQGSA-N |
Isomerische SMILES |
C1CCNCCCNC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)NCC1)NC(=O)CC[C@@H](C(=O)O)N)NC(=O)CC[C@@H](C(=O)O)N |
Kanonische SMILES |
C1CCNCCCNC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)NCC1)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



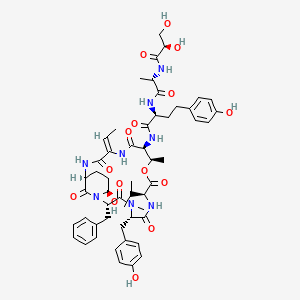
![sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxochromene-3-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1264885.png)
![sodium;3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1264886.png)

![(2E)-2-{6-[(E)-2-Carboxyethenyl]-2,3-dihydroxyphenyl}-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B1264892.png)
![N-[(2S,3S,4R)-1-(alpha-D-galactopyranosyloxy)-3,4-dihydroxyoctadecan-2-yl]-8-[4-(trifluoromethyl)phenyl]octanamide](/img/structure/B1264894.png)
